![molecular formula C10H19N B11755717 (1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound characterized by its unique structural features. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the propan-2-yl group and the amine functionality makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare (1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, strong bases for epimerization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include various functionalized bicyclo[2.2.1]heptane derivatives, which can be further utilized in different chemical and industrial applications .
Applications De Recherche Scientifique
(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex bicyclic structures.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and advanced composites
Mécanisme D'action
The mechanism of action of (1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets through its amine group. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, potentially influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]heptan-2-one: Another member of the bicyclo[2.2.1]heptane family, known for its ketone functionality.
2-Norbornanone: A similar bicyclic compound with a ketone group, used in various organic synthesis applications.
Uniqueness
What sets (1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine apart is its amine functionality combined with the propan-2-yl group, which provides unique reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-6(2)9-7-3-4-8(5-7)10(9)11/h6-10H,3-5,11H2,1-2H3/t7-,8+,9+,10+/m0/s1 |
Clé InChI |
SHXVJSFOJHMEEQ-SGIHWFKDSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@H]2CC[C@H](C2)[C@H]1N |
SMILES canonique |
CC(C)C1C2CCC(C2)C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
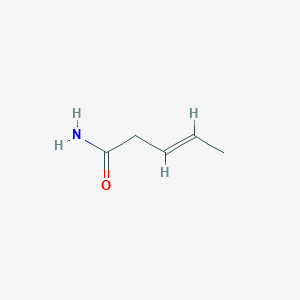
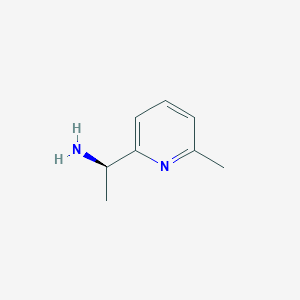

![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)

![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)
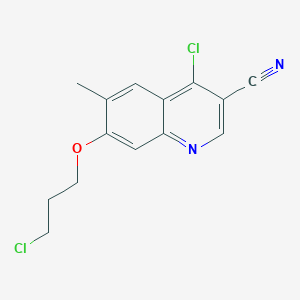
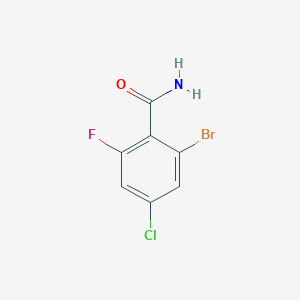
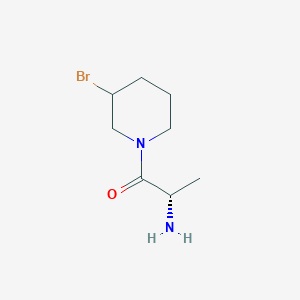


![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)
